N-benzyl-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide
N-benzyl-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1018345
InChI:
InChI=1S/C19H19Br2N3O4/c20-14-6-7-16(15(21)10-14)28-12-19(27)24-23-18(26)9-8-17(25)22-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,22,25)(H,23,26)(H,24,27)
SMILES:
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br
Molecular Formula:
C19H19Br2N3O4
Molecular Weight:
513.2 g/mol
N-benzyl-4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-4-oxobutanamide
CAS No.:
Cat. No.: VC1018345
Molecular Formula: C19H19Br2N3O4
Molecular Weight: 513.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19Br2N3O4 |
|---|---|
| Molecular Weight | 513.2 g/mol |
| IUPAC Name | N-benzyl-4-[2-[2-(2,4-dibromophenoxy)acetyl]hydrazinyl]-4-oxobutanamide |
| Standard InChI | InChI=1S/C19H19Br2N3O4/c20-14-6-7-16(15(21)10-14)28-12-19(27)24-23-18(26)9-8-17(25)22-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,22,25)(H,23,26)(H,24,27) |
| Standard InChI Key | GNIHKIXDQHDYSJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator